molecular formula C13H10O5 B2542520 Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate CAS No. 889996-53-6

Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate

Cat. No.: B2542520
CAS No.: 889996-53-6
M. Wt: 246.218
InChI Key: VNUSTDVJOALGND-UHFFFAOYSA-N
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Description

Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring. The presence of the benzofuran moiety in the structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate benzofuran derivative. This intermediate is then subjected to further reactions to introduce the ester and dioxobutanoate functionalities . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Properties

IUPAC Name

methyl 4-(1-benzofuran-2-yl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c1-17-13(16)10(15)7-9(14)12-6-8-4-2-3-5-11(8)18-12/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUSTDVJOALGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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